molecular formula C8H11ClF3NO2 B1492844 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one CAS No. 2091639-23-3

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one

Cat. No.: B1492844
CAS No.: 2091639-23-3
M. Wt: 245.62 g/mol
InChI Key: ASFROSBPTYMETP-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. It features a distinctive molecular structure that incorporates a 2-chlorobutyl ketone chain linked to a 3-hydroxy-3-(trifluoromethyl)azetidine ring. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the azetidine ring, a four-membered nitrogen-rich heterocycle, is a key structural motif. Azetidines are considered privileged scaffolds in drug design, offering improved metabolic stability and pharmacokinetic properties compared to their larger homologs . They are found in marketed drugs and are synthetic targets of high interest . The trifluoromethyl (CF3) group attached to the azetidine ring is a pharmaceutically relevant substituent; its introduction is a classic strategy for optimizing the physicochemical properties of lead compounds, such as enhancing metabolic stability, membrane permeability, and modulating the basicity of nearby nitrogen atoms . The hydroxy group on the azetidine ring provides a handle for further chemical modification through reactions like etherification or esterification, allowing for significant structural diversification. The primary application of this compound is as a versatile building block in organic synthesis and medicinal chemistry research. It is intended for use in the discovery and development of new therapeutic agents. The reactive chloro and keto groups, along with the hydroxy group, allow researchers to employ this compound in various synthetic transformations, including nucleophilic substitutions and carbonyl reactions, to create libraries of novel molecules for biological screening. This product is exclusively intended for research purposes and is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO2/c1-2-5(9)6(14)13-3-7(15,4-13)8(10,11)12/h5,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFROSBPTYMETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one, with the molecular formula C8H11ClF3NO2 and a molecular weight of 245.62 g/mol, is a synthetic organic compound notable for its biological activity. This compound features a trifluoromethyl group, a hydroxy group, and a chloro group, which contribute to its unique properties and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

InChI InChI 1S C8H11ClF3NO2 c1 2 5 9 6 14 13 3 7 15 4 13 8 10 11 12 h5 15H 2 4H2 1H3\text{InChI }\text{InChI 1S C8H11ClF3NO2 c1 2 5 9 6 14 13 3 7 15 4 13 8 10 11 12 h5 15H 2 4H2 1H3}
PropertyValue
Molecular FormulaC8H11ClF3NO2
Molecular Weight245.62 g/mol
PurityTypically 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that make it a subject of interest in pharmacological studies.

Antiproliferative Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds containing azetidine rings have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells and comparable activity against triple-negative breast cancer cell lines (MDA-MB-231) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound 9hMCF-710
Compound 9qMDA-MB-23123
CA-4MCF-73.9

These findings suggest that the trifluoromethyl and hydroxy groups may enhance binding affinity to specific molecular targets involved in cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves interaction with key proteins or enzymes. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the hydroxy group may facilitate hydrogen bonding interactions with target biomolecules .

Case Studies

A notable study investigated the synthesis and biological evaluation of azetidine derivatives, including those similar to this compound. The study highlighted the ability of these compounds to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing pharmaceuticals targeting specific diseases. Its unique structural features allow for modifications that can lead to enhanced therapeutic profiles. For example, derivatives have been explored for their potential in treating various types of cancer due to their ability to inhibit cell growth effectively .

Scientific Research Applications

Antiproliferative Effects

Research indicates that compounds similar to 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that azetidine derivatives can achieve IC50 values as low as 10 nM against MCF-7 breast cancer cells and 23 nM against MDA-MB-231 triple-negative breast cancer cells. The presence of trifluoromethyl and hydroxy groups in the structure enhances binding affinity to molecular targets involved in cell proliferation .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound 9hMCF-710
Compound 9qMDA-MB-23123
CA-4MCF-73.9

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing pharmaceuticals aimed at treating specific diseases, particularly cancers. Its structural features allow for further modifications that can enhance therapeutic profiles. For example, derivatives of this compound have been explored for their potential to inhibit cell growth effectively .

Case Studies

A notable study focused on synthesizing azetidine derivatives, including those similar to this compound. The research highlighted the ability of these compounds to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cancer cell apoptosis .

Additionally, other studies have demonstrated the transformation of related azetidine derivatives into new compounds suitable for synthesizing trifluoromethyl-containing aminopropanes and oxazinanones. These transformations underscore the versatility of this compound in generating novel chemical entities for further pharmacological evaluation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with three analogs from the evidence: oxyfluorfen (pesticide), a cancer therapeutic azetidine derivative, and nitrofluorfen (herbicide). These comparisons highlight how core scaffolds and substituents influence functionality.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application Key Properties/Notes
Target Compound Azetidine + butanone -OH, -CF₃ (azetidine); -Cl (butanone) Not specified Polar groups may enhance solubility; trifluoromethyl improves metabolic stability
Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) Benzene -Cl, -CF₃, -OCH₂CH₃, -NO₂ Herbicide Hydrophobic; persistent in soil; nitro group enhances reactivity
Cancer Drug Candidate (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone Azetidine + methanone -OH, piperidine (azetidine); F, I (aromatic) Anticancer therapy High polarity for target binding; iodine aids in crystallography
Nitrofluorfen (2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) Benzene -Cl, -CF₃, -NO₂ Herbicide Similar to oxyfluorfen but lacks ethoxy group; reduced environmental mobility

Key Structural and Functional Insights:

Core Scaffold Differences: The target compound’s azetidine-butanolone hybrid contrasts with the benzene cores of oxyfluorfen and nitrofluorfen. The cancer drug candidate shares the azetidine ring but incorporates a methanone group and halogenated aromatic systems for target specificity .

Substituent Effects: Trifluoromethyl (-CF₃): Present in all compared compounds, this group enhances metabolic stability and lipophilicity, critical for both pesticide longevity and drug bioavailability . Chlorine (-Cl): Common in agrochemicals (e.g., oxyfluorfen, nitrofluorfen) for electrophilic reactivity. In the target compound, its position on butanone may influence reactivity differently .

Applications and Toxicity: Agrochemical analogs (oxyfluorfen, nitrofluorfen) are herbicides with environmental persistence concerns due to nitro groups and aromatic cores . The cancer drug’s azetidine-methanone scaffold and halogenated aromatics suggest kinase inhibition or DNA-targeting mechanisms, though specifics are undisclosed . The target compound’s hybrid structure may bridge agrochemical and medicinal uses, but its chlorine and trifluoromethyl groups warrant toxicity studies akin to those for oxyfluorfen, which faces restrictions due to carcinogenic risks .

Preparation Methods

Structural Overview

Property Value
Molecular Formula C8H11ClF3NO2
Molecular Weight 245.62 g/mol
Key Functional Groups Azetidine, trifluoromethyl, hydroxy, chloro, butanone

Preparation Methods Analysis

Construction of the Azetidine Core

The synthesis of azetidine derivatives, especially those bearing trifluoromethyl and hydroxy substituents, is a critical step. Several strategies are reported for assembling the azetidine ring:

  • Intramolecular Cyclization:
    Starting from appropriately substituted amino alcohols, cyclization can be induced by activating the leaving group and promoting ring closure. For example, trifluoromethylated aminopropanols can undergo Mitsunobu-type cyclization to yield azetidines.

  • Bromofluorination and Cyclization:
    A multi-step process involving imination, bromofluorination, and subsequent ring closure has been applied to generate 3-fluoroazetidines. This method can be adapted to introduce a trifluoromethyl group at the 3-position, followed by hydroxy functionalization.

  • Superbase-Induced Cyclization:
    A general, scalable method involves the use of strong bases (e.g., tert-butoxide and butyllithium) at low temperatures to induce cyclization of suitable precursors, such as oxiranes, to form azetidine rings. This approach allows for regio- and diastereoselective synthesis of substituted azetidines.

Table 1: Representative Methods for Azetidine Ring Formation
Method Key Reagents/Conditions Yield (%) Reference
Mitsunobu-type cyclization Aminopropanol, Mitsunobu reagents 31–61
Bromofluorination & cyclization N-propenylimine, NBS, Et3N·3HF Variable
Superbase-induced cyclization t-BuOK, BuLi, oxirane, THF, −78°C Moderate

Introduction of the Trifluoromethyl and Hydroxy Groups

  • Trifluoromethylation:
    Introduction of the trifluoromethyl group is commonly achieved using trifluoromethylated starting materials or via nucleophilic trifluoromethylation reactions. For azetidines, this is typically installed prior to ring closure for better regiocontrol.

  • Hydroxylation:
    The hydroxy group at the 3-position can be introduced by ring opening of an epoxide intermediate or by direct hydroxy-functionalization of a trifluoromethylated azetidine precursor.

N-Alkylation with 2-Chloro-1-butanone

Once the 3-hydroxy-3-(trifluoromethyl)azetidine core is obtained, N-alkylation is performed:

  • Alkylation Reaction:
    The azetidine nitrogen is alkylated using 2-chloro-1-butanone under basic conditions. The reaction is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate to facilitate nucleophilic substitution.
Table 2: N-Alkylation Conditions
Azetidine Substrate Alkylating Agent Base Solvent Temperature Yield (%)
3-hydroxy-3-(trifluoromethyl)azetidine 2-chloro-1-butanone K2CO3 DMF 60–80°C Moderate

Purification and Characterization

  • Purification:
    The crude product is typically purified by column chromatography or preparative HPLC.
  • Characterization:
    Structural confirmation is achieved by NMR, MS, and elemental analysis.

Data Summary Table

Step Key Reagents/Conditions Typical Yield (%) Notes
Azetidine ring formation Mitsunobu, bromofluorination, superbase 31–61 Regio/diastereoselective
Trifluoromethylation Trifluoromethylated precursors Variable Prior to cyclization
Hydroxylation Epoxide opening or direct hydroxylation Moderate 3-position specificity
N-Alkylation 2-chloro-1-butanone, base, DMF Moderate SN2 mechanism
Purification Chromatography, HPLC Analytical verification

Research Findings and Considerations

  • The overall yield and selectivity depend heavily on the choice of starting materials and cyclization strategy.
  • Superbase-induced cyclization offers a scalable and diastereoselective approach for azetidine synthesis.
  • Installation of the trifluoromethyl group prior to azetidine ring closure improves regiochemical control.
  • N-alkylation with 2-chloro-1-butanone is straightforward but may require optimization for scale and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a trifluoromethylated azetidine precursor with a chlorinated ketone under reflux conditions. Acidic catalysts (e.g., HCl) and inert atmospheres (argon/nitrogen) are recommended to minimize side reactions. Purification typically involves column chromatography or recrystallization .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C. Avoid exposure to light, humidity (P232), and oxidizing agents. Stability tests via HPLC or TLC should be conducted periodically .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the azetidine ring and trifluoromethyl group. 19F^{19}\text{F} NMR is essential for verifying CF3_3 geometry.
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the azetidine moiety) or impurities. Solutions include:

  • Variable-temperature NMR to assess conformational flexibility.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data.
  • Advanced 2D techniques (COSY, NOESY) to resolve overlapping signals .

Q. What strategies optimize reaction yields in the synthesis of analogs with modified azetidine rings?

  • Methodological Answer :

  • Substituent Screening : Test electron-withdrawing/donating groups on the azetidine ring to modulate reactivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysis : Transition-metal catalysts (e.g., Pd) may facilitate cross-coupling steps. Monitor reactions via in-situ FTIR or LC-MS .

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like MOE or AutoDock to model interactions with target proteins (e.g., kinases).
  • QSAR Models : Train models on analogs to correlate structural features (e.g., logP, H-bond donors) with activity.
  • MD Simulations : Assess binding stability over time with GROMACS or AMBER .

Q. What safety protocols are critical for handling this compound due to its reactivity?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280).
  • Ventilation : Use fume hoods (P271) and avoid sparks/open flames (P210).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one

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